3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring, a thiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity .
Scientific Research Applications
3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and thiazole derivatives, such as:
- 2,4-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
- 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxylate
- 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-sulfonamide
Uniqueness
What sets 3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-9-3-4-10(13(7-9)25-2)12-8-26-17(20-12)22-16(23)15-11(18)5-6-14(19)21-15/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTSDUIVLGOBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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